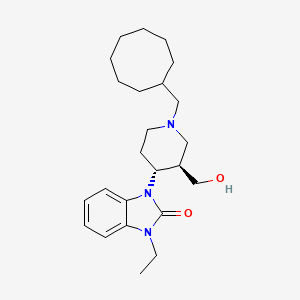

(S,S)-J-113397

Description

Properties

CAS No. |

256640-45-6 |

|---|---|

Molecular Formula |

C24H37N3O2 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |

InChI |

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1 |

InChI Key |

MBGVUMXBUGIIBQ-LEWJYISDSA-N |

Isomeric SMILES |

CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4 |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one CompB J 113397 J-113397 |

Origin of Product |

United States |

Foundational & Exploratory

(S,S)-J-113397: A Technical Guide to its Mechanism of Action as a Nociceptin/Orphanin FQ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] This document details its binding characteristics, functional effects, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor.[1][3] This means it binds to the same site as the endogenous ligand, N/OFQ, but fails to activate the receptor. By occupying the binding site, it blocks N/OFQ from binding and initiating intracellular signaling. This competitive antagonism has been demonstrated through Schild plot analysis in functional assays such as [35S]GTPγS binding and cAMP accumulation assays.[1] this compound itself does not exhibit agonistic activity at the NOP receptor.[1][3]

Quantitative Data: Binding Affinity and Potency

This compound exhibits a high affinity for the NOP receptor with sub-nanomolar to low nanomolar Ki and IC50 values. Its selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ) is substantial, making it a valuable tool for studying the N/OFQ system.[1]

| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) | Reference |

| Ki | NOP (ORL-1) | Human (cloned) | - | 1.8 | [1] |

| Ki | NOP (ORL-1) | Mouse | Brain | 1.1 | [1] |

| pKi | NOP (OP4) | Human (recombinant) | CHOhOP4 membranes | 8.56 (corresponds to ~2.75 nM) | [3] |

| IC50 | NOP | - | - | 2.3 | [4] |

| IC50 | NOP (ORL-1) | Human (cloned) | CHO-ORL1 cells | 5.3 | [1] |

| Receptor | Ki (nM) | Selectivity Fold (vs. Human NOP) | Reference |

| NOP (ORL-1) | 1.8 | - | [1] |

| μ-opioid | 1000 | ~556 | [1] |

| δ-opioid | >10,000 | >5556 | [1] |

| κ-opioid | 640 | ~356 | [1] |

| Assay | Preparation | Agonist | pA2 Value | Reference |

| cAMP formation | CHOhOP4 cells | Nociceptin | 7.52 | [3] |

| Contractile action | Mouse colon | Nociceptin | 8.07 | [3] |

| Inhibitory effect | Mouse vas deferens | Nociceptin | 7.85 | [3] |

| Inhibitory effect | Guinea pig ileum | Nociceptin | 7.75 | [3] |

| Inhibitory effect | Rat vas deferens | Nociceptin | 7.77 | [3] |

Signaling Pathways

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks this N/OFQ-induced signaling cascade.

In models of Parkinson's disease, this compound has been shown to modulate the nigrothalamic pathway. By blocking NOP receptors, it can lead to an increase in GABA release in the substantia nigra reticulata (SNr), which in turn inhibits the nigrothalamic projections, resulting in decreased GABA release in the ventromedial thalamus and an attenuation of parkinsonian-like symptoms.[6][7]

References

- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. J-113,397 - Wikipedia [en.wikipedia.org]

- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+/-)-J 113397 | NOP Receptors | Tocris Bioscience [tocris.com]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Comprehensive Technical Guide to a Potent and Selective NOP Receptor Competitive Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a pioneering non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its development marked a significant milestone in the study of the N/OFQ system, providing a powerful and selective pharmacological tool to investigate the receptor's role in a myriad of physiological and pathological processes. This technical guide offers an in-depth analysis of this compound, presenting its core pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound exhibits high affinity for the NOP receptor and acts as a competitive antagonist, effectively blocking the actions of the endogenous ligand N/OFQ without eliciting an intrinsic biological response.[1][3] Its high selectivity over the classical opioid receptors (μ, δ, and κ) makes it an invaluable tool for dissecting the specific functions of the NOP receptor system.[1][4] The compound has been instrumental in preclinical studies investigating the role of the NOP receptor in pain modulation, mood disorders, substance abuse, and Parkinson's disease.[5][6][7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of this compound.

Table 1: Binding Affinity of this compound for NOP Receptors

| Receptor Species | Preparation | Kᵢ (nM) | Reference |

| Human | Cloned (CHO cells) | 1.8 | [1][9] |

| Mouse | Brain | 1.1 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound for Human Opioid Receptors

| Receptor | Kᵢ (nM) | Selectivity (Fold vs. NOP) | Reference |

| NOP (ORL-1) | 1.8 | - | [1] |

| μ-opioid (MOP) | 1000 | ~556 | [1] |

| δ-opioid (DOP) | >10,000 | >5556 | [1] |

| κ-opioid (KOP) | 640 | ~356 | [1] |

Selectivity is calculated as the ratio of the Kᵢ for the respective opioid receptor to the Kᵢ for the NOP receptor.

Table 3: Functional Antagonist Potency of this compound

| Assay | Cell/Tissue Preparation | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CHO-hNOP cells | IC₅₀ (nM) | 5.3 | [1] |

| [³⁵S]GTPγS Binding | Mouse Brain | IC₅₀ (nM) | 7.6 | [10] |

| cAMP Accumulation | CHO-hNOP cells | IC₅₀ (nM) | 26 | [11] |

| N/OFQ-induced Contraction | Mouse Colon | pA₂ | 8.07 | [12] |

| Electrically Stimulated Twitch | Mouse Vas Deferens | pA₂ | 7.85 | [12] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, indicating competitive antagonism.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[3]

-

-

Binding Reaction:

-

The assay is conducted in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin).

-

Varying concentrations of the unlabeled competitor, this compound.

-

Cell membranes expressing the NOP receptor.

-

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor. As this compound is an antagonist, this assay determines its ability to inhibit agonist-stimulated G protein activation.

-

Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.

-

-

Binding Reaction:

-

The assay is performed in a 96-well plate.

-

Each well contains:

-

A fixed concentration of the NOP receptor agonist, N/OFQ.

-

Varying concentrations of the antagonist, this compound.

-

Cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to maintain G proteins in an inactive state).

-

-

The mixture is incubated to allow for G protein activation and binding of [³⁵S]GTPγS.

-

-

Filtration and Quantification:

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding.[3]

-

The IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is calculated.

-

For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA₂ value. A slope of 1 in the Schild plot is indicative of competitive antagonism.[1][3]

-

In Vivo Tail-Flick Test for Antagonism of N/OFQ-Induced Hyperalgesia

This in vivo assay assesses the ability of this compound to block the hyperalgesic effects of N/OFQ in mice.

-

Animal Acclimation:

-

Male mice are acclimated to the experimental room and handling procedures for several days before the experiment.

-

-

Baseline Latency Measurement:

-

The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time it takes for the mouse to flick its tail away.

-

-

Drug Administration:

-

This compound is administered, typically via subcutaneous (s.c.) injection, at various doses.

-

After a predetermined time, N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia (a decreased tail-flick latency).

-

-

Post-Treatment Latency Measurement:

-

The tail-flick latency is measured again at various time points after N/OFQ administration.

-

-

Data Analysis:

Mandatory Visualizations

Signaling Pathways

Caption: NOP receptor signaling and the antagonistic action of this compound.

Experimental Workflows

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the NOP receptor. Its robust pharmacological profile, supported by extensive in vitro and in vivo data, has established it as an indispensable research tool. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development. The continued use of this compound and similar compounds will undoubtedly further our understanding of the complex roles of the N/OFQ-NOP receptor system in health and disease.

References

- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. J-113,397 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Guide to its High Selectivity for the ORL1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4][5] Its remarkable selectivity over classical opioid receptors (mu, delta, and kappa) makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL1 system.[2][3][5] This document outlines its binding affinity, functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Concepts: Binding Affinity and Mechanism of Action

This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, was the first small molecule antagonist developed with high affinity and selectivity for the ORL1 receptor.[1][2][4][5] Pharmacological studies have consistently demonstrated that it acts as a competitive antagonist.[2][6][7] This means it binds to the same site as the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), thereby blocking the receptor's activation without initiating a biological response itself.[2][6][7] This competitive antagonism has been confirmed through Schild plot analysis in functional assays such as [³⁵S]GTPγS binding and cAMP assays.[2][6]

Data Presentation: Quantitative Analysis

The selectivity of this compound is highlighted by its significantly higher binding affinity for the ORL1 receptor compared to the classical opioid receptors. This is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in various in vitro assays.

| Receptor | Species | Ki (nM) | Reference |

| ORL1 (NOP) | Human | 1.8 | [2][8] |

| ORL1 (NOP) | Mouse | 1.1 | [2] |

| Mu (μ) Opioid | Human | 1000 | [2][5] |

| Delta (δ) Opioid | Human | >10,000 | [2][5] |

| Kappa (κ) Opioid | Human | 640 | [2][5] |

| Table 1: Binding Affinity (Ki) of this compound at Human and Mouse Opioid Receptors. |

| Assay | Cell Line/Tissue | Receptor | IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO Cells | Human ORL1 | 5.3 | [2][8] |

| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO Cells | Human ORL1 | 2.3 | [9][10] |

| [³⁵S]GTPγS Binding | Mouse Brain | Mouse ORL1 | 7.6 | [6][11] |

| Table 2: Functional Antagonist Activity (IC50) of this compound. |

Mandatory Visualization

ORL1 Receptor Signaling Pathway and Inhibition by this compound

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. This compound, as a competitive antagonist, blocks the binding of N/OFQ, thereby preventing the activation of these downstream signaling events.

Caption: ORL1 signaling and its inhibition.

Experimental Workflow for Characterizing this compound

The characterization of a selective antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional activity.

Caption: Workflow for antagonist characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of an unlabeled ORL1 agonist (e.g., N/OFQ) is used instead of the test compound.

-

-

The reaction is initiated by the addition of the cell membrane preparation.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As this compound is an antagonist, this assay is used to determine its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS.

1. Membrane and Reagent Preparation:

-

Membranes from cells expressing the ORL1 receptor are prepared as described above.

-

The assay buffer contains GDP to maintain the G proteins in an inactive state.

2. Assay Procedure:

-

In a 96-well plate, the following are added:

-

Assay buffer.

-

GDP.

-

The ORL1 receptor agonist (e.g., N/OFQ) at a concentration that elicits a submaximal response (e.g., EC80).

-

Varying concentrations of this compound.

-

-

The reaction is initiated by the addition of [³⁵S]GTPγS and the cell membrane preparation.

-

The plate is incubated (e.g., 60 minutes at 30°C).

3. Filtration and Detection:

-

The assay is terminated by rapid filtration, and the radioactivity is quantified as described for the radioligand binding assay.

4. Data Analysis:

-

The data are analyzed to determine the IC50 value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding. This value represents its functional antagonist potency.

Conclusion

This compound exhibits a remarkable and well-documented selectivity for the ORL1 receptor over the classical mu, delta, and kappa opioid receptors.[2][3][5] This high selectivity, demonstrated through extensive in vitro binding and functional assays, establishes this compound as an indispensable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL1 system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and related areas.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Guide to a Pioneering NOP Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-J-113397, chemically known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, represents a seminal discovery in opioid pharmacology.[1][2] It was the first identified potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2][3] The development of this compound provided the scientific community with an invaluable molecular tool to explore the physiological and pathophysiological roles of the N/OFQ system, which is implicated in a diverse range of biological functions including pain modulation, reward, and locomotion.[2][3] This technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and experimental characterization of this compound.

Discovery and History

The journey to uncover a selective NOP receptor antagonist was spurred by the unique and often contrasting pharmacological effects of its endogenous ligand, N/OFQ, compared to classical opioids.[2] The NOP receptor shares significant sequence homology with the classical opioid receptors (mu, delta, and kappa), yet traditional opioid ligands exhibit low affinity for it. The discovery of this compound was the result of a dedicated screening and lead optimization program by scientists at Banyu Pharmaceutical Co., Ltd.[2] and was first reported in the late 1990s.[4][5] This breakthrough provided a systemically available small molecule, enabling in-depth in vivo investigations into the N/OFQ-NOP system for the first time.[2]

The synthesis of J-113397 is a multi-step process, with the racemic mixture being synthesized and subsequently resolved to yield the active (S,S)-enantiomer, also referred to as the (3R,4R) isomer.[3] The complexity of its synthesis and the requirement for chiral separation has led to the development of achiral analogs.[6]

Pharmacological Profile

This compound is characterized by its high affinity and remarkable selectivity for the NOP receptor. Its pharmacological properties have been extensively delineated through a battery of in vitro and in vivo experiments.

In Vitro Pharmacology

The in vitro profile of this compound demonstrates its potent and competitive antagonism at the NOP receptor.

Table 1: In Vitro Binding Affinity of this compound at Opioid Receptors

| Receptor | Species | Ki (nM) | Reference |

| NOP (ORL-1) | Human (cloned) | 1.8 | [1] |

| NOP (ORL-1) | Mouse (brain) | 1.1 | [1] |

| Mu (μ) | Human | 1000 | [1] |

| Delta (δ) | Human | >10,000 | [1] |

| Kappa (κ) | Human | 640 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | pA2 | Reference |

| [³⁵S]GTPγS Binding | CHO-ORL1 | Nociceptin/Orphanin FQ | 5.3 | [1][7] | |

| cAMP Accumulation | CHO-ORL1 | Nociceptin/Orphanin FQ | 26 | [8] | |

| cAMP Formation Inhibition | CHOhOP4 | Nociceptin | 7.52 | [9] | |

| [¹²⁵I]Tyr¹⁴nociceptin Displacement | CHOhOP4 membranes | pKi 8.56 | [9] | ||

| Mouse Colon Contraction | Mouse Colon | Nociceptin | 8.07 | [9] | |

| Electrically Stimulated Contraction | Mouse Vas Deferens | Nociceptin | 7.85 | [9] | |

| Electrically Stimulated Contraction | Guinea Pig Ileum | Nociceptin | 7.75 | [9] | |

| Electrically Stimulated Contraction | Rat Vas Deferens | Nociceptin | 7.77 | [9] |

In Vivo Pharmacology

In living organisms, this compound has been shown to effectively block the actions of N/OFQ. A key in vivo effect is the dose-dependent inhibition of hyperalgesia induced by the intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[1] This finding highlights its potential role in pain modulation. Furthermore, studies have demonstrated its ability to prevent the development of morphine tolerance.[3] Research has also explored its therapeutic potential in other central nervous system disorders, such as Parkinson's disease, where it has been shown to enhance the effects of L-DOPA.[10][11][12]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity (Ki) of this compound to the NOP receptor and other opioid receptors.

-

Objective: To determine the affinity of the compound for the receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO cells stably expressing the human NOP receptor) or from brain tissue.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor, providing an indication of agonistic or antagonistic activity.

-

Objective: To assess the functional consequence of ligand binding on G-protein activation.

-

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the NOP receptor are used.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, an agonist (N/OFQ), and varying concentrations of the antagonist (this compound).

-

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 value. The lack of stimulation by this compound alone confirms its antagonist nature.[1]

-

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

-

Objective: To measure the functional antagonism of a downstream signaling event.

-

General Protocol:

-

Cell Culture: Whole cells (e.g., CHO-ORL1) are used.

-

Stimulation: Cells are treated with an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production.

-

Treatment: Cells are co-incubated with an agonist (N/OFQ) and varying concentrations of the antagonist (this compound).

-

Measurement: The intracellular levels of cAMP are measured using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.[8]

-

In Vivo Tail-Flick Test

This is a common behavioral assay to assess nociception in animals.

-

Objective: To evaluate the in vivo effect of the antagonist on nociceptive responses.

-

General Protocol:

-

Animal Model: Typically performed in mice or rats.

-

Drug Administration: this compound is administered, often subcutaneously.

-

Agonist Challenge: An agonist like N/OFQ is administered, usually intracerebroventricularly, to induce hyperalgesia (a lowered pain threshold).

-

Nociceptive Testing: A heat source is applied to the animal's tail, and the latency to flick the tail away is measured.

-

Data Analysis: The ability of this compound to prevent the agonist-induced decrease in tail-flick latency is assessed.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Caption: Experimental Workflow for the Characterization of this compound.

Conclusion

The discovery of this compound was a pivotal moment in opioid research, providing a much-needed tool to unravel the complexities of the N/OFQ-NOP receptor system. Its high potency and selectivity established it as a benchmark antagonist for in vitro and in vivo studies. The extensive characterization of this compound has not only advanced our fundamental understanding of the NOP receptor's role in health and disease but has also paved the way for the development of novel therapeutic agents targeting this system for a variety of indications, including pain and neurological disorders.

References

- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. J-113,397 - Wikipedia [en.wikipedia.org]

- 4. iris.unife.it [iris.unife.it]

- 5. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The nociceptin/orphanin FQ (NOP) receptor antagonist J-113397 enhances the effects of levodopa in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of (S,S)-J-113397, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its discovery marked a significant advancement in the study of the N/OFQ system, providing a valuable pharmacological tool for investigating its physiological and pathological roles.[2]

Chemical Structure

This compound, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a non-peptide small molecule.[1] The specific stereochemistry of the two chiral centers at the 3 and 4 positions of the piperidine (B6355638) ring is crucial for its high affinity and selectivity for the ORL1 receptor.[3]

Molecular Formula: C₂₄H₃₇N₃O₂[1]

Molar Mass: 399.579 g·mol⁻¹[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that has been reported through various routes. One common pathway begins with the condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone and O-Phenylenediamine (B120857).[1] An alternative approach utilizes ethyl 4-oxo-3-piperidinecarboxylate as a starting material. The synthesis is often challenging due to the need for purification and separation of enantiomers to isolate the desired (S,S) configuration.[3]

A generalized synthesis pathway is outlined below:

Experimental Protocols

Detailed experimental protocols for the synthesis of J-113397 can be found in the scientific literature. The following provides a summary of the key steps based on published methods.

Step 1: Condensation Reaction 1-Benzyl-3-methoxycarbonyl-4-piperidone and o-phenylenediamine are condensed to form the initial benzimidazole (B57391) intermediate.[1] This reaction is typically carried out in a suitable solvent and may require heating.

Step 2: Boc Protection and Deprotection The secondary amine in the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride. Subsequent treatment with trifluoroacetic acid removes the Boc group.[1]

Step 3: Alkylation The urea (B33335) nitrogen is alkylated with iodoethane in the presence of a base to introduce the ethyl group.[1]

Step 4: Reduction of the Enamine The enamine is reduced, for instance, using magnesium metal in methanol, to yield predominantly the trans isomer of the piperidine ring.[1]

Step 5: Debenzylation The benzyl (B1604629) protecting group on the piperidine nitrogen is removed via catalytic hydrogenation.[1]

Step 6: Reductive Amination The secondary amine is then reacted with cyclooctanecarbaldehyde through reductive amination to introduce the cyclooctylmethyl group.[1]

Step 7: Ester Reduction The final step in the synthesis of the racemic mixture involves the reduction of the ester group to a hydroxymethyl group using a reducing agent such as lithium aluminium hydride (LiAlH₄).[1]

Step 8: Chiral Resolution The racemic mixture of J-113397 is resolved into its individual enantiomers. This can be achieved using chiral chromatography, for example, with a CHIRALPAK® AD column, to isolate the biologically active (3R,4R) or (S,S) enantiomer.

Quantitative Data

This compound exhibits high affinity and selectivity for the ORL1 receptor over other opioid receptors. The following table summarizes key binding affinity and functional activity data.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| pKi | ORL1 | 8.56 | Human | Radioligand Displacement | [4] |

| pA₂ | ORL1 | 7.52 | Human | cAMP Formation | [4] |

| pA₂ | ORL1 | 8.07 | Mouse | Colon Contraction | [4] |

| pA₂ | ORL1 | 7.85 | Mouse | Vas Deferens Inhibition | [4] |

| pA₂ | ORL1 | 7.75 | Guinea Pig | Ileum Inhibition | [4] |

| pA₂ | ORL1 | 7.77 | Rat | Vas Deferens Inhibition | [4] |

| pA₂ | δ-opioid | < 6 | Mouse | Vas Deferens Inhibition | [4] |

| pA₂ | μ-opioid | < 6 | Guinea Pig | Ileum Inhibition | [4] |

| pA₂ | κ-opioid | < 6 | Rabbit | Vas Deferens Inhibition | [4] |

| IC₅₀ | NOP | 2.3 nM | - | - | [5] |

| IC₅₀ | κ-opioid | 1400 nM | - | - | [5] |

| IC₅₀ | μ-opioid | 2200 nM | - | - | [5] |

| IC₅₀ | δ-opioid | > 10000 nM | - | - | [5] |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the ORL1 receptor. The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the ORL1 receptor by its endogenous ligand, nociceptin/orphanin FQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound competitively blocks the binding of N/OFQ to the ORL1 receptor, thereby preventing this downstream signaling cascade.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+/-)-J 113397 | NOP Receptors | Tocris Bioscience [tocris.com]

(S,S)-J-113397: A Technical Guide for the Selective Nociceptin/Orphanin FQ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,S)-J-113397, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor. This document details its chemical properties, pharmacological profile, key experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Compound Identification

This compound is a specific stereoisomer of the J-113397 molecule. It is crucial to distinguish it from its racemic form, (±)-J 113397, as stereochemistry can significantly impact biological activity.

| Identifier | Value | Reference |

| Compound Name | This compound | |

| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one | [1] |

| CAS Number | 256640-46-7 | |

| Molecular Formula | C₂₄H₃₇N₃O₂ | |

| Molecular Weight | 399.57 g/mol | |

| Racemic CAS | 217461-40-0 ((±)-J 113397) | [1] |

Pharmacological Profile: A Selective ORL-1 Antagonist

J-113397 was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[1] Its mechanism of action is competitive antagonism at the ORL-1 receptor, where it blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting its downstream signaling effects.[2][3] This antagonism has been demonstrated to prevent N/OFQ-induced hyperalgesia and play a role in modulating morphine tolerance.[1][2]

Binding Affinity and Selectivity

The following tables summarize the quantitative data on the binding affinity (Ki) and functional inhibition (IC₅₀) of J-113397 for the ORL-1 receptor and its selectivity over other opioid receptors.

Table 1: Binding Affinity for ORL-1 Receptor

| Receptor Species | Assay Type | Parameter | Value (nM) | Reference |

| Human (cloned) | Radioligand Binding | Kᵢ | 1.8 | [2] |

| Human (CHO cells) | Radioligand Binding | IC₅₀ | 2.3 | [4] |

| Mouse (brain) | Radioligand Binding | Kᵢ | 1.1 | [2] |

| Mouse (brain) | [³⁵S]GTPγS Binding | IC₅₀ | 7.6 | [5] |

Table 2: Opioid Receptor Selectivity Profile (Human Receptors)

| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. ORL-1) | Reference |

| ORL-1 | 1.8 | - | [2] |

| μ (mu) | 1000 | ~555 | [2] |

| δ (delta) | >10,000 | >5555 | [2] |

| κ (kappa) | 640 | ~355 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key in vitro and in vivo experimental protocols used to characterize J-113397.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of J-113397.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1).

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ORL-1 ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of unlabeled J-113397.

-

Separation and Detection: The reaction is terminated, and the bound and free radioligand are separated via filtration. The radioactivity of the filters, representing the bound ligand, is then quantified.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of J-113397 that inhibits 50% of the radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the extent of G-protein activation following receptor stimulation. For an antagonist like J-113397, it is used to measure the inhibition of agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (IC₅₀) of J-113397.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from CHO-hORL1 cells are used.

-

Assay Reaction: The membranes are incubated with the non-hydrolyzable GTP analog [³⁵S]GTPγS, an ORL-1 agonist (e.g., N/OFQ), and varying concentrations of J-113397.

-

Measurement: Agonist binding to the ORL-1 receptor activates G-proteins, stimulating the binding of [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The ability of J-113397 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined. Schild plot analysis can be performed to confirm competitive antagonism.[2]

In Vivo Tail-Flick Test for Analgesia

This behavioral assay is used to assess the in vivo efficacy of J-113397 in blocking the effects of N/OFQ.

Objective: To evaluate the ability of J-113397 to inhibit N/OFQ-induced hyperalgesia.

Methodology:

-

Animal Model: Male ICR mice are typically used.

-

Drug Administration: J-113397 is administered, often subcutaneously (s.c.), at various doses.

-

N/OFQ Challenge: Following J-113397 administration, N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.

-

Nociceptive Testing: The tail-flick test is performed by applying a heat source to the mouse's tail and measuring the latency to tail withdrawal.

-

Data Analysis: The dose-dependent inhibition of the N/OFQ-induced decrease in tail-flick latency by J-113397 is evaluated.[2]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the ORL-1 receptor and a typical experimental workflow for characterizing J-113397.

Caption: ORL-1 receptor signaling and the antagonistic action of this compound.

Caption: Workflow for the pharmacological characterization of this compound.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of J-113397 Analogs: A Technical Guide for NOP Receptor Antagonists

An In-depth Analysis for Researchers and Drug Development Professionals

J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, has become a critical pharmacological tool.[1][2] Its discovery spurred further research into the physiological and pathological roles of the N/OFQ system, leading to the development of various analogs to explore the structure-activity relationships (SAR) that govern NOP receptor antagonism. This guide provides a comprehensive overview of the SAR of J-113397 analogs, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the field of drug discovery and development.

Core Structure and Pharmacophore of J-113397

The chemical structure of J-113397 is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one.[3] SAR studies on J-113397 and its analogs have revealed several key structural features that are crucial for high-affinity binding and antagonist activity at the NOP receptor. These studies have primarily focused on modifications of the piperidine (B6355638) ring, the N-substituent on the piperidine, and the benzimidazolone moiety.

Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity and functional activity of J-113397 and a selection of its analogs. These data highlight the impact of specific structural modifications on NOP receptor interaction.

Table 1: Binding Affinity of J-113397 and Analogs for the NOP Receptor

| Compound | Modification from J-113397 | Receptor Source | Ki (nM) | Reference |

| J-113397 | - | Cloned human ORL1 | 1.8 | [3] |

| Mouse Brain | 1.1 | [3] | ||

| Trap-101 | Achiral analog with a double bond between C3 and C4 of the piperidine ring | Recombinant human NOP | - | [4][5] |

Table 2: Selectivity Profile of J-113397 for Opioid Receptors

| Receptor | Ki (nM) | Selectivity (fold vs. hORL1) | Reference |

| Human μ-opioid | 1000 | ~556 | [3] |

| Human δ-opioid | >10,000 | >5556 | [3] |

| Human κ-opioid | 640 | ~356 | [3] |

Table 3: Functional Activity of J-113397 as a NOP Receptor Antagonist

| Assay | Cell Line/Tissue | Agonist | IC50 (nM) / pA2 | Reference |

| [35S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | [3] |

| Mouse Brain | Nociceptin/Orphanin FQ | 7.6 | [6] | |

| cAMP Accumulation | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 26 | [7] |

| Inhibition of cAMP formation | CHOhOP4 cells | Nociceptin | pA2 = 7.52 | [8] |

| Mouse Colon Contractility | Mouse Colon | Nociceptin | pA2 = 8.07 | [8] |

| Mouse Vas Deferens | Mouse Vas Deferens | Nociceptin | pA2 = 7.85 | [8] |

| Guinea Pig Ileum | Guinea Pig Ileum | Nociceptin | pA2 = 7.75 | [8] |

| Rat Vas Deferens | Rat Vas Deferens | Nociceptin | pA2 = 7.77 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as a J-113397 analog, by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

-

The assay is typically conducted in a 96-well plate format.

-

Each well contains the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin or [125I]Tyr14-Nociceptin), and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NOP ligand.

-

The plates are incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor. As J-113397 and its analogs are antagonists, this assay is used to determine their ability to inhibit agonist-stimulated binding of [35S]GTPγS.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.

2. Binding Reaction:

-

The assay is performed in a 96-well plate.

-

Membranes are incubated with a NOP receptor agonist (e.g., N/OFQ), varying concentrations of the antagonist test compound, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

3. Incubation, Termination, and Quantification:

-

The reaction mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the activated G proteins.

-

The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and an IC50 value is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[3]

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated for their ability to block this effect.

1. Cell Culture and Treatment:

-

Whole CHO-hNOP cells are used for this assay.

-

The cells are pre-incubated with varying concentrations of the antagonist test compound.

-

Subsequently, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist (e.g., N/OFQ).

2. Cell Lysis and cAMP Measurement:

-

After a specific incubation period, the cells are lysed to release the intracellular contents.

-

The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

3. Data Analysis:

-

The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the NOP receptor signaling pathway and a typical experimental workflow for characterizing J-113397 analogs are provided below using the DOT language for Graphviz.

Caption: NOP Receptor Signaling Pathway Antagonized by J-113397.

Caption: Experimental Workflow for SAR Studies of J-113397 Analogs.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Guide to Binding Affinity and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] This document details its binding affinity (Ki) and IC50 values, outlines the experimental methodologies used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Binding Affinity and Mechanism of Action

This compound was the first non-peptidyl antagonist developed for the NOP receptor.[3] It demonstrates high affinity and selectivity for this receptor over the classical opioid receptors (μ, δ, and κ).[2][3] Pharmacological studies have consistently characterized this compound as a competitive antagonist.[2][3] This means it binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor's activation without initiating a biological response itself.[3] This competitive antagonism has been confirmed through Schild plot analysis in functional assays.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined across various experimental systems, primarily through radioligand binding assays. The data consistently indicate a high affinity, in the nanomolar to sub-nanomolar range, for both human and mouse NOP receptors.[2][3]

Table 1: Binding Affinity of this compound for the NOP (ORL-1) Receptor

| Parameter | Receptor | Cell Line/Tissue | Value |

| Ki | Cloned Human ORL1 | CHO Cells | 1.8 nM[2][3][4] |

| Ki | Mouse ORL1 | Mouse Brain | 1.1 nM[2][3] |

| IC50 | Human ORL1 | CHO Cells | 2.3 nM[3] |

| IC50 | Mouse ORL1 | Mouse Brain | 7.6 nM[3] |

| IC50 | NOP Receptor | Not Specified | 2.3 nM[5] |

| IC50 | CHO-ORL1 cells | Not Specified | 5.3 nM[2][4] |

Table 2: Selectivity Profile of this compound

This table highlights the binding affinity of this compound for classical human opioid receptors, demonstrating its high selectivity for the NOP receptor.

| Receptor | Ki Value |

| Human μ-opioid receptor | 1000 nM[2] |

| Human δ-opioid receptor | >10,000 nM[2] |

| Human κ-opioid receptor | 640 nM[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for determining the binding affinity of this compound.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the In Vitro Characterization of (S,S)-J-113397

(S,S)-J-113397 , the active enantiomer of J-113397, is a potent and highly selective non-peptidyl competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system. This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.

Quantitative Data Summary

The in vitro activity of J-113397 has been quantified through various binding and functional assays. The following tables summarize the key affinity (Ki), potency (IC50), and antagonist activity (pA2) values reported in the literature. Note that some studies have utilized the racemic mixture of J-113397.

Table 1: Binding Affinity of J-113397 for NOP and Other Opioid Receptors

| Compound | Receptor | Species | Ki (nM) | pKi | Reference |

| J-113397 (racemate) | NOP (ORL1) | Human | 1.8 | 8.74 | [3] |

| J-113397 (racemate) | NOP (ORL1) | Mouse | 1.1 | 8.96 | [3] |

| J-113397 (racemate) | μ-opioid (MOP) | Human | 1000 | 6.00 | [3] |

| J-113397 (racemate) | δ-opioid (DOP) | Human | >10,000 | <5.00 | [3] |

| J-113397 (racemate) | κ-opioid (KOP) | Human | 640 | 6.19 | [3] |

| J-113397 (racemate) | NOP (OP4) | Human | - | 8.56 | [4] |

Table 2: Functional Antagonist Potency of J-113397

| Assay | Preparation | Agonist | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO-ORL1 Cells | N/OFQ | IC50 | 5.3 nM | [3] |

| cAMP Accumulation | CHO-hOP4 Cells | N/OFQ | pA2 | 7.52 | [4] |

| Mouse Vas Deferens | Tissue | N/OFQ | pA2 | 7.85 | [4] |

| Guinea Pig Ileum | Tissue | N/OFQ | pA2 | 7.75 | [4] |

| Rat Vas Deferens | Tissue | N/OFQ | pA2 | 7.77 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling cascade and the workflows for the key in vitro assays used to characterize this compound.

Detailed Experimental Protocols

The characterization of this compound involves a series of in vitro experiments to determine its binding affinity and functional activity.[5] The following are detailed protocols for the key assays.

This assay is employed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.[6]

-

Objective: To determine the inhibition constant (Ki) of this compound at the NOP receptor.

-

Materials:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[6]

-

Radioligand: [3H]-Nociceptin or [125I]Tyr14nociceptin at a concentration near its Kd (e.g., 0.5-2 nM).[4][6]

-

Test Compound: this compound, serially diluted (e.g., from 10-11 M to 10-5 M).[6]

-

Non-Specific Binding (NSB) Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]

-

Equipment: 96-well plates, filtration manifold, liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + unlabeled N/OFQ), and competitor binding (radioligand + membranes + varying concentrations of this compound).[6]

-

Reagent Addition: Add assay buffer, followed by the respective reagents to each well. Initiate the binding reaction by adding the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well). The final assay volume is typically 250 µL.[6]

-

Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.[6]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from unbound radioligand.[6]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

-

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation, a primary step in NOP receptor signaling.[5][7]

-

Objective: To assess the functional antagonist activity (IC50) of this compound by its ability to inhibit N/OFQ-stimulated [35S]GTPγS binding.

-

Materials:

-

Membrane Preparation: CHO-hNOP cell membranes.[3]

-

Radioligand: [35S]GTPγS (final concentration of 0.05-0.1 nM).[5]

-

Agonist: N/OFQ at its EC80 concentration for stimulating [35S]GTPγS binding.[5]

-

Test Compound: this compound, serially diluted (e.g., from 10-11 M to 10-5 M).[5]

-

Reagents: Guanosine diphosphate (B83284) (GDP, final concentration of 10-100 µM).[5]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[8]

-

NSB Control: High concentration of unlabeled GTPγS (e.g., 10 µM).[5]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, the N/OFQ agonist, and the CHO-hNOP membranes (5-20 µg protein/well).[5]

-

Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS. Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters by scintillation counting.

-

Data Analysis: Determine the N/OFQ-stimulated binding by subtracting basal binding (no agonist) from the total binding. Plot the percent inhibition of N/OFQ-stimulated binding as a function of the this compound concentration to determine the IC50 value.[5] Schild plot analysis can be used to confirm competitive antagonism.[3]

-

This assay measures the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase, a key downstream effector of the Gi/o-coupled NOP receptor.[4][9]

-

Objective: To determine the functional antagonist potency (pA2) of this compound in a whole-cell system.

-

Materials:

-

Cells: Whole CHO cells stably expressing the human NOP receptor (CHO-hNOP).[9]

-

Adenylyl Cyclase Stimulator: Forskolin.[9]

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation (e.g., 0.5 mM).[9]

-

Agonist: N/OFQ at its EC80 concentration for inhibiting forskolin-stimulated cAMP accumulation.[9]

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10]

-

-

Procedure:

-

Cell Preparation: Culture CHO-hNOP cells in 96-well plates until they reach near confluency.[10]

-

Pre-incubation: Wash cells and pre-incubate them with the PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at room temperature.[9]

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.[9]

-

Agonist and Forskolin Addition: Add a solution containing the N/OFQ agonist and forskolin. Forskolin stimulates adenylyl cyclase, and N/OFQ inhibits this stimulation.[9]

-

Final Incubation: Incubate the plate at 37°C for 15-30 minutes.[10]

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[10]

-

Data Analysis: The antagonist activity of this compound is quantified by its ability to restore cAMP levels in the presence of the N/OFQ agonist. Plot the response as a function of the antagonist concentration. The data can be used to calculate an IC50 or, through Schild analysis, a pA2 value to confirm competitive antagonism.[4][9]

-

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (S,S)-J-113397 In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] This compound has become an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system. J-113397 acts as a competitive antagonist, blocking the effects of the endogenous ligand N/OFQ.[2][3][4] Its high selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) makes it a precise pharmacological instrument for in vitro and in vivo studies.[2][5] These application notes provide detailed protocols for in vivo experiments utilizing this compound, focusing on its application in models of pain, Parkinson's disease, and opioid tolerance.

Data Presentation

In Vitro Pharmacological Profile of J-113397

| Parameter | Species/System | Receptor | Value |

| Ki | Human (cloned) | NOP (ORL-1) | 1.8 nM[2] |

| Ki | Mouse (brain) | NOP (ORL-1) | 1.1 nM[2] |

| IC50 | CHO cells expressing NOP | NOP (ORL-1) | 2.3 nM[5] |

| IC50 (N/OFQ-stimulated [35S]GTPγS binding) | CHO-ORL1 cells | NOP (ORL-1) | 5.3 nM[2] |

| IC50 (N/OFQ-stimulated [35S]GTPγS binding) | Mouse brain | NOP (ORL-1) | 7.6 nM[4] |

| IC50 (N/OFQ-inhibited cAMP accumulation) | CHO cells expressing NOP | NOP (ORL-1) | 26 nM[5] |

In Vivo Selectivity and Potency of J-113397

| Receptor | Ki (nM) | Selectivity (fold vs. human NOP) |

| Human μ-opioid | 1000[2] | ~556 |

| Human δ-opioid | >10,000[2] | >5556 |

| Human κ-opioid | 640[2] | ~356 |

Signaling Pathway

The N/OFQ system, through the NOP receptor, modulates various neuronal functions. The binding of the endogenous ligand N/OFQ to the G-protein coupled NOP receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of inwardly rectifying potassium (K+) channels.[6] this compound competitively antagonizes these effects by blocking the NOP receptor.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S,S)-J-113397 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a radioligand binding assay for (S,S)-J-113397, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1] This document outlines the necessary protocols, quantitative binding data, and visual workflows to facilitate research and development in pharmacology and related fields.

J-113397 is a non-peptidyl antagonist that competitively binds to the ORL1 receptor, blocking the action of the endogenous ligand N/OFQ without initiating a biological response itself.[1] Radioligand binding assays are a crucial tool for characterizing the affinity and selectivity of compounds like J-113397.[2]

Quantitative Data Summary

The binding affinity of J-113397 has been determined using various radioligand binding assays. The data consistently demonstrate a high affinity for the ORL1 receptor with significant selectivity over other opioid receptors.

Table 1: Binding Affinity of J-113397 for the ORL1 Receptor

| Parameter | Receptor | Cell Line/Tissue | Value (nM) |

| Kᵢ | Cloned Human ORL1 | CHO Cells | 1.8[1][3] |

| Kᵢ | Mouse ORL1 | Mouse Brain | 1.1[1][3] |

| IC₅₀ | Human ORL1 | CHO Cells | 2.3[1][4] |

| IC₅₀ | Mouse ORL1 | Mouse Brain | 7.6[1] |

Table 2: Selectivity Profile of J-113397 for Human Opioid Receptors

| Receptor | Kᵢ (nM) | Selectivity (fold vs. Human ORL1) |

| Mu (μ) Opioid Receptor | 1000[3] | ~556 |

| Delta (δ) Opioid Receptor | >10,000[3] | >5556 |

| Kappa (κ) Opioid Receptor | 640[3] | ~356 |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.[5]

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[1][5]

-

Radioligand: [³H]-nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin.[5][6]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7][8]

-

Non-specific Binding Control: High concentration of unlabeled nociceptin/orphanin FQ.[5]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[7][8]

-

Scintillation Counter. [5]

Procedure:

-

Membrane Preparation:

-

Culture and harvest CHO-hORL1 cells.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[1][7]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[7]

-

-

Binding Reaction:

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6][8]

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6][8]

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.[7]

-

Quantify the radioactivity retained on the filters using a scintillation counter.[5]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of J-113397.

-

Plot the specific binding as a function of the J-113397 concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand.[6]

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1][6]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of J-113397 to antagonize the activation of G proteins coupled to the ORL1 receptor.[1]

Materials:

-

Cell Membranes: CHO-hORL1 cell membranes.

-

Agonist: Nociceptin/orphanin FQ.[9]

-

Radioligand: [³⁵S]GTPγS.[6]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

-

GDP. [10]

-

Unlabeled GTPγS (for non-specific binding).[1]

Procedure:

-

Assay Setup:

-

Binding Reaction:

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

-

-

Separation and Detection:

-

Data Analysis:

Visualizations

Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Upon activation by its endogenous ligand, N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] J-113397 acts as a competitive antagonist at the ORL1 receptor, blocking this signaling cascade.[6]

Caption: ORL1 Receptor Signaling Pathway and Inhibition by J-113397.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

Caption: General Workflow of a Radioligand Binding Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]